

# Application Note: Quantifying Water Content in Hydrates using Thermogravimetric Analysis (TGA)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hydrochloride dihydrate*

Cat. No.: *B8539233*

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## Abstract

Thermogravimetric Analysis (TGA) is a powerful and widely used thermal analysis technique for quantifying the water content in hydrated materials. This application note provides a comprehensive overview of the principles, experimental protocols, and data analysis for determining the water of hydration in various compounds, with a particular focus on pharmaceutical applications. By precisely measuring the mass loss of a sample as a function of temperature, TGA can differentiate between surface (adsorbed) water and bound hydrate water, providing critical information for material characterization, stability studies, and quality control.

## Introduction

Water molecules can be incorporated into the crystal lattice of a solid material to form hydrates. The number of water molecules associated with the host molecule is often stoichiometric and can significantly influence the physicochemical properties of the compound, such as solubility, dissolution rate, stability, and bioavailability.<sup>[1]</sup> In the pharmaceutical industry, different hydrated forms of an active pharmaceutical ingredient (API) are considered different polymorphs and require thorough characterization.<sup>[2]</sup>

TGA provides a direct and accurate method for determining the amount of water in a hydrate by measuring the mass loss that occurs upon heating as the water is driven off.<sup>[3]</sup> The resulting

data can be used to calculate the percentage of water content and determine the stoichiometry of the hydrate.

## Principle of TGA for Hydrate Analysis

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.<sup>[4]</sup> When a hydrated compound is heated, it will eventually reach a temperature at which the water of hydration is released. This results in a decrease in the sample's mass, which is recorded by the TGA instrument's highly sensitive microbalance. The TGA thermogram, a plot of mass versus temperature, shows distinct steps corresponding to the mass loss events. The magnitude of each step is directly proportional to the amount of volatile species lost. For hydrates, the initial weight loss, typically below 120°C, corresponds to the removal of adsorbed or "free" water, while subsequent, often sharp, weight loss steps at higher temperatures are indicative of the release of bound water of hydration.<sup>[5]</sup>

## Experimental Protocol

This protocol provides a general procedure for the quantification of water content in hydrates using TGA. Specific parameters may need to be optimized depending on the sample and the instrument used.

### 1. Instrument and Equipment:

- Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC, PerkinElmer Pyris 1 TGA)<sup>[4]</sup>
- High-purity purge gas (typically nitrogen or argon)<sup>[6]</sup>
- Analytical balance
- Sample pans (e.g., aluminum, platinum, or ceramic)<sup>[7]</sup>
- Spatula and tweezers

### 2. Sample Preparation:

- Ensure the sample is representative of the bulk material. If necessary, gently grind the sample to achieve a uniform, fine powder.<sup>[8]</sup>

- Use a consistent sample weight for all analyses, typically between 5 and 10 mg.[8]
- Accurately weigh the sample into a clean, tared TGA pan.
- Distribute the sample evenly across the bottom of the pan to ensure uniform heating.[9]

### 3. TGA Method Parameters:

- Temperature Program:
  - Equilibrate at a starting temperature below the expected dehydration, typically 25-30°C.
  - Ramp the temperature at a constant heating rate, commonly 10°C/min, to a final temperature well above the dehydration temperature (e.g., 200-300°C).[6][10] Slower heating rates (e.g., 1-5°C/min) can improve the resolution of closely occurring thermal events.[11]
- Purge Gas:
  - Use an inert purge gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation and to carry away the evolved water vapor.[12]
- Data Collection:
  - Record the sample mass, sample temperature, and time throughout the experiment.

## Data Analysis and Interpretation

- Identify Mass Loss Steps: Examine the TGA thermogram to identify the temperature ranges where significant mass loss occurs. The derivative of the TGA curve (DTG curve) can be used to more accurately determine the onset and end-set temperatures of each mass loss event.
- Calculate Percentage Mass Loss: For each step corresponding to water loss, determine the percentage mass loss using the following formula:
- Calculate Moles of Water: The number of moles of water per mole of the anhydrous compound can be calculated as follows:

Where the Molar Mass of Water is approximately 18.02 g/mol .[\[13\]](#)

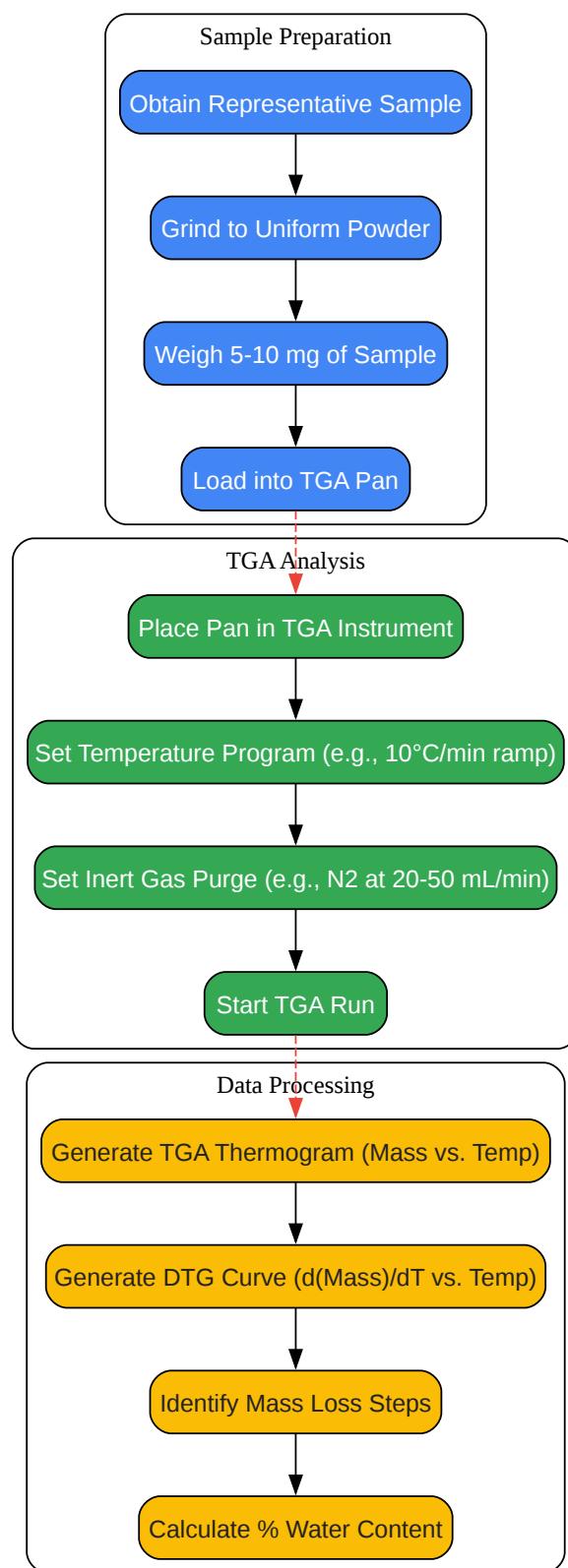
## Quantitative Data Summary

The following table summarizes the theoretical and experimentally determined water content for some common hydrates using TGA.

Hydrate	Chemical Formula	Theoretical Water Content (%)	Experimental Water Content (%) (TGA)	Dehydration Temperature Range (°C)
Copper(II) Sulfate Pentahydrate	<chem>CuSO4·5H2O</chem>	36.07%	~36% <a href="#">[3]</a>	50 - 150 (multi-step)
Calcium Sulfate Dihydrate	<chem>CaSO4·2H2O</chem>	20.93%	~21% <a href="#">[14]</a>	100 - 200
Ferrous Sulfate Heptahydrate	<chem>FeSO4·7H2O</chem>	45.33%	Varies with humidity <a href="#">[15]</a>	50 - 300 (multi-step)
Magnesium Chloride Hexahydrate	<chem>MgCl2·6H2O</chem>	53.20%	Varies with humidity <a href="#">[15]</a>	100 - 300 (multi-step)

## Visualizations

Diagram 1: TGA Experimental Workflow



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Caption: Workflow for quantifying hydrate water content using TGA.

Diagram 2: Logical Relationship in TGA Data Interpretation

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Caption: Logical flow from TGA experiment to data interpretation.

## Conclusion

Thermogravimetric Analysis is an essential and reliable technique for the quantitative determination of water content in hydrated materials. Its high precision, small sample requirement, and straightforward data analysis make it an invaluable tool in research, development, and quality control, particularly within the pharmaceutical industry. By following a well-defined experimental protocol, researchers can obtain accurate and reproducible data on the stoichiometry and thermal stability of hydrates.

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